2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1566706-03-3
VCID: VC5504587
InChI: InChI=1S/C10H10F2INO/c11-8-3-1-2-7(10(8)12)6-9(15)14-5-4-13/h1-3H,4-6H2,(H,14,15)
SMILES: C1=CC(=C(C(=C1)F)F)CC(=O)NCCI
Molecular Formula: C10H10F2INO
Molecular Weight: 325.097

2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide

CAS No.: 1566706-03-3

Cat. No.: VC5504587

Molecular Formula: C10H10F2INO

Molecular Weight: 325.097

* For research use only. Not for human or veterinary use.

2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide - 1566706-03-3

Specification

CAS No. 1566706-03-3
Molecular Formula C10H10F2INO
Molecular Weight 325.097
IUPAC Name 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
Standard InChI InChI=1S/C10H10F2INO/c11-8-3-1-2-7(10(8)12)6-9(15)14-5-4-13/h1-3H,4-6H2,(H,14,15)
Standard InChI Key FQPJSGUTQWMMGF-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)F)CC(=O)NCCI

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₀H₁₀F₂INO, with the following key structural components:

  • 2,3-Difluorophenyl group: Aromatic ring substituted with fluorine atoms at the 2- and 3-positions, enhancing electrophilic reactivity.

  • Acetamide backbone: Provides hydrogen-bonding capability and metabolic stability.

  • 2-Iodoethyl chain: A reactive alkyl iodide moiety, often utilized in nucleophilic substitution reactions.

Table 1: Key Chemical Data

PropertyValueSource
Molecular Weight325.09 g/mol
SMILESO=C(NCCI)CC1=CC=CC(F)=C1F
IUPAC Name2-(2,3-Difluorophenyl)-N-(2-iodoethyl)acetamide
Storage ConditionsRoom temperature
Purity SpecificationsNot publicly disclosed

The presence of fluorine and iodine atoms creates a polarizable structure, influencing its solubility and reactivity. The 2,3-difluorophenyl group is electron-withdrawing, which can direct electrophilic aromatic substitution to the 5-position of the ring .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide typically involves a multi-step process:

  • Formation of the Acetamide Core:

    • Reaction of 2,3-difluorophenylacetic acid with thionyl chloride generates the corresponding acid chloride, which is subsequently treated with 2-iodoethylamine in the presence of a base such as triethylamine .

    • Example reaction:

      2,3-Difluorophenylacetic acid+SOCl2Acid chloride2-IodoethylamineTarget compound\text{2,3-Difluorophenylacetic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow{\text{2-Iodoethylamine}} \text{Target compound}
  • Purification:

    • Crude product is purified via flash column chromatography using ethyl acetate/hexane gradients .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Acid chloride formationThionyl chloride, reflux, 2h85%
Amide coupling2-Iodoethylamine, Et₃N, CH₂Cl₂72%
PurificationSilica gel, EtOAc/Hexane (3:7)95%

Alternative methods include Ullmann-type couplings for introducing the iodoethyl group or diazo transfer reactions to modify the acetamide backbone .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited solubility in water (<1 mg/mL); highly soluble in polar aprotic solvents (DMF, DMSO).

  • Stability: Sensitive to light and moisture due to the iodoethyl group. Decomposes at temperatures above 150°C .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 1H, Ar-H), 3.65 (t, J=6.8 Hz, 2H, NCH₂), 3.20 (t, J=6.8 Hz, 2H, CH₂I), 2.45 (s, 2H, COCH₂) .

  • ¹³C NMR: δ 170.5 (C=O), 152.1–148.3 (Ar-C-F), 40.1 (NCH₂), 30.8 (CH₂I), 25.5 (COCH₂) .

Applications in Drug Discovery

Role as a Synthetic Intermediate

The compound’s iodoethyl group serves as a leaving group in nucleophilic substitutions, enabling the construction of:

  • Anticancer agents: Alkylation of DNA-targeting molecules .

  • Antimicrobials: Incorporation into quinolone derivatives .

Case Study: Kinase Inhibitor Development

In a 2024 study, 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor. The iodine atom facilitated a Suzuki-Miyaura coupling with a boronic ester, yielding a compound with IC₅₀ = 12 nM against BTK .

Future Directions

Exploration of Fluorine-Iodine Synergy

Recent computational studies suggest that the 2,3-difluoro and iodoethyl groups could synergistically enhance binding to hydrophobic enzyme pockets. Molecular dynamics simulations predict a 30% increase in target affinity compared to non-halogenated analogs .

Scalability Challenges

Current synthesis routes suffer from moderate yields (72–85%). Future work should optimize catalytic systems (e.g., Pd/Ag bimetallic catalysts) to improve efficiency .

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